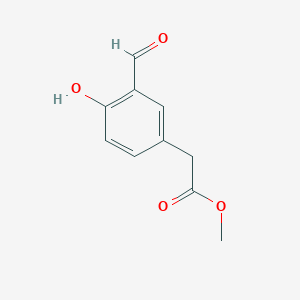

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Vue d'ensemble

Description

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is a chemical compound that is related to various synthesized esters and derivatives of hydroxyphenyl and phenylacetate. While the specific compound is not directly mentioned in the provided papers, the related research involves the synthesis and characterization of similar compounds, which often exhibit interesting chemical and physical properties, and can be used in various applications, including as intermediates in organic synthesis or as components in material science.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions with the protection of certain functional groups to prevent unwanted side reactions. For instance, a high-yielding synthesis of methyl orthoformate-protected hydroxytyrosol and its acetate derivative has been reported, which involves a two-step procedure and allows for easy purification and long-term storage . Similarly, other papers describe the synthesis of various methyl phenylacetate derivatives through reactions involving methyl (2-hydroxyphenyl)acetate with different reagents to yield compounds with oxadiazole or tetrazole rings.

Molecular Structure Analysis

The molecular structure of these compounds is often characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible spectroscopy (UV-VIS), and nuclear magnetic resonance (NMR) . These studies provide detailed information about the molecular conformation, intermolecular interactions, and the electronic environment of the atoms within the molecule.

Chemical Reactions Analysis

The chemical reactivity of these compounds can be influenced by the presence of different functional groups and the overall molecular structure. Theoretical calculations, such as those performed using density functional theory (DFT), can predict the local and global chemical activities, helping to understand the electrophilic and nucleophilic nature of the compounds . Additionally, the presence of weak intermolecular interactions, such as hydrogen bonds and C-H...π interactions, can affect the reactivity and stability of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their optical and electrical behaviors, can be significant for their potential applications. For example, the non-linear optical properties of certain derivatives have been examined to determine their suitability for applications in optoelectronics . The solubility, crystallinity, and thermal stability are also important properties that are often characterized in these studies .

Case Studies

While the provided papers do not mention specific case studies involving Methyl 2-(3-formyl-4-hydroxyphenyl)acetate, the research on related compounds can provide insights into potential applications. For instance, the synthesis of hydroxytyrosyl acetate and the study of its deprotection under physiological conditions suggest its relevance in biomedical applications. The characterization of the crystal structure and physico-chemical properties of other derivatives can inform their use in material science and pharmaceuticals.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- Methyl 2-(3-formyl-4-hydroxyphenyl)acetate and similar compounds have been explored for their chemical reactivity and synthesis potential. One study demonstrated the formylation of 3-alkylindole-2-acetic esters, highlighting the chemical transformations possible with these types of compounds (Jones, Taylor, & Bowyer, 1974).

Crystal Structure Analysis

- The crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate was determined, which is crucial for understanding the molecular configuration and potential applications in materials science (Lee, Ryu, & Lee, 2017).

Anti-inflammatory Applications

- Research has been conducted on derivatives of 4-hydroxyphenylacetic acid, a compound structurally related to methyl 2-(3-formyl-4-hydroxyphenyl)acetate, for potential anti-inflammatory applications (Virmani & Hussain, 2014).

Analogues in Natural Hemiacetals

- Methyl 2-(2-nitrophenylthio)acetate, which shares structural similarities with methyl 2-(3-formyl-4-hydroxyphenyl)acetate, has been used inthe synthesis of hemiacetal analogues, contributing to the understanding of allelochemicals found in various plant families (Sicker, Hartenstein, Hazard, & Tallec, 1994).

Exploration in Total Synthesis

- Research involving compounds like methyl 2-(3-formyl-4-hydroxyphenyl)acetate has extended into the area of total synthesis, exploring pathways for creating complex organic molecules. For instance, studies on Diels–Alder routes to potential trichothecene precursors provide insights into the synthesis of complex organic structures (Banks et al., 1981).

Molecular Structure Characterization

- The molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, a compound related to methyl 2-(3-formyl-4-hydroxyphenyl)acetate, has been characterized, contributing to the knowledge of molecular interactions and stability in such compounds (Khan et al., 2013).

Synthetic Methods Development

- Studies on the synthesis of 2-hydroxy-4-methyl benzoic acid involve steps and methods that could be applicable to the synthesis of methyl 2-(3-formyl-4-hydroxyphenyl)acetate, offering insights into efficient synthetic routes (Che Qing-ming et al., 2006).

Oxidation Studies

- The oxidation behavior of 3-alkyl-2-methylindoles, which are structurally similar to methyl 2-(3-formyl-4-hydroxyphenyl)acetate, has been studied. This research provides a foundation for understanding the oxidation mechanisms of such compounds (Itahara, Ouya, & Kozono, 1982).

Safety and Hazards

“Methyl 2-(3-formyl-4-hydroxyphenyl)acetate” is classified under the GHS07 hazard class . The compound carries the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

methyl 2-(3-formyl-4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-7-2-3-9(12)8(4-7)6-11/h2-4,6,12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMJEIDLAXIVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80494988 | |

| Record name | Methyl (3-formyl-4-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-formyl-4-hydroxyphenyl)acetate | |

CAS RN |

61874-04-2 | |

| Record name | Methyl (3-formyl-4-hydroxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80494988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

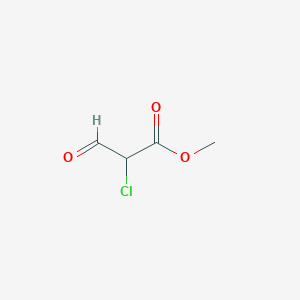

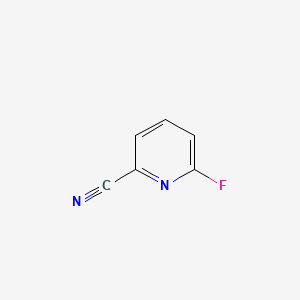

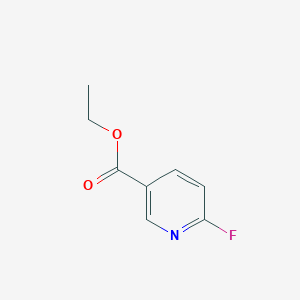

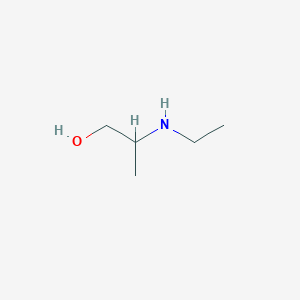

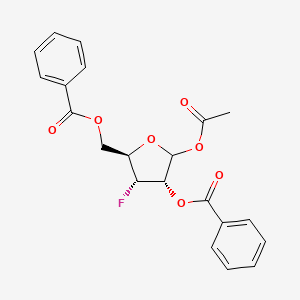

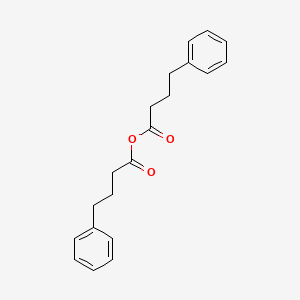

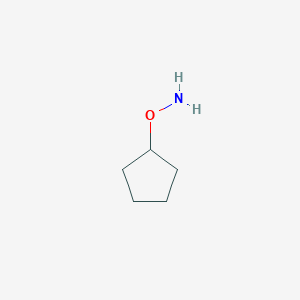

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Cyanomethyl)phenyl]acetamide](/img/structure/B1355515.png)